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molecular formula C12H13N3O2 B8272693 5-methyl-1-pyridin-4-yl-1H-pyrazole-4-carboxylic acid ethyl ester

5-methyl-1-pyridin-4-yl-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No. B8272693
M. Wt: 231.25 g/mol
InChI Key: QURJPTPANJQMEW-UHFFFAOYSA-N
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Patent
US08202873B2

Procedure details

Dissolve 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (0.550 g, 2.96 mmol), pyridin-4-yl-hydrazine hydrochloride (0.454 g, 3.12 mmol) and triethylamine (0.435 mL, 3.12 mmol) in ethanol (12 mL) and reflux for 2 hr. Evaporate the mixture then dilute with saturated sodium bicarbonate and extract 3 times with ethyl acetate. Dry (sodium sulfate) the solution, filter and concentrate. Purify using silica gel chromatography, eluting with 50:50 ethyl acetate:hexane to give 5-methyl-1-pyridin-4-yl-1H-pyrazole-4-carboxylic acid ethyl ester as a tan solid (0.520 g, 76%). MS (ES): m/z=232 [M+H]+.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.454 g
Type
reactant
Reaction Step One
Quantity
0.435 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5](=[CH:9]N(C)C)[C:6](=O)[CH3:7])[CH3:2].Cl.[N:15]1[CH:20]=[CH:19][C:18]([NH:21][NH2:22])=[CH:17][CH:16]=1.C(N(CC)CC)C>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[CH:9]=[N:22][N:21]([C:18]2[CH:19]=[CH:20][N:15]=[CH:16][CH:17]=2)[C:6]=1[CH3:7])=[O:13])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)=CN(C)C)=O
Name
Quantity
0.454 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)NN
Name
Quantity
0.435 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporate the mixture
ADDITION
Type
ADDITION
Details
then dilute with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extract 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (sodium sulfate) the solution
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify
WASH
Type
WASH
Details
eluting with 50:50 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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